2-(benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole

Catalog No.
S2860714
CAS No.
868216-64-2
M.F
C17H18N2O3S2
M. Wt
362.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,...

CAS Number

868216-64-2

Product Name

2-(benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole

IUPAC Name

2-benzylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole

Molecular Formula

C17H18N2O3S2

Molecular Weight

362.46

InChI

InChI=1S/C17H18N2O3S2/c1-22-15-7-9-16(10-8-15)24(20,21)19-12-11-18-17(19)23-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3

InChI Key

MGUMKPVDMSGWSW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3

solubility

not available

Synthesis and Characterization:

2-Benzylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole (also known as BS-PM-DHIM) is a synthetic heterocyclic compound containing both imidazole and sulfonamide functional groups. Several research studies have described its synthesis and characterization using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

2-(benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by its unique structural features. This compound contains a benzylsulfanyl group and a methoxybenzenesulfonyl moiety, combined with a dihydroimidazole core. The molecular formula for this compound is C16H18N2O3S2, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The imidazole ring is a five-membered heterocyclic structure that plays a crucial role in various biological activities.

The chemical reactivity of 2-(benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole can be attributed to the presence of functional groups such as the sulfonyl and imidazole moieties. Typical reactions may include:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by amines, leading to the formation of new sulfonamide derivatives.
  • Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
  • Dehydrogenation: The dihydroimidazole can undergo dehydrogenation to yield an imidazole derivative.

The biological activities of 2-(benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole have been investigated for their potential pharmacological effects. Compounds with similar structures often exhibit:

  • Antimicrobial Activity: Many imidazole derivatives are known for their antibacterial and antifungal properties.
  • Anti-inflammatory Effects: Sulfonamide compounds are frequently studied for their ability to modulate inflammatory responses.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.

The synthesis of 2-(benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step synthetic routes. Common methods include:

  • Formation of the Dihydroimidazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzylsulfanyl Group: This step often involves nucleophilic substitution reactions where benzyl mercaptan reacts with a suitable electrophile.
  • Sulfonation: The final step may involve sulfonation reactions to incorporate the methoxybenzenesulfonyl moiety.

This compound has potential applications in various fields:

  • Pharmaceutical Industry: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or inflammatory diseases.
  • Chemical Research: It can be utilized as a reagent in organic synthesis or as a building block for more complex molecules.

Interaction studies of 2-(benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole with biological targets are crucial for understanding its mechanism of action. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • In Vivo Studies: Testing the efficacy and safety profile in animal models to assess therapeutic potential.

Several compounds share structural similarities with 2-(benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole. Notable examples include:

Compound NameStructural FeaturesBiological Activity
2-(benzylsulfanyl)-4,5-dimethyl-1H-imidazoleDimethyl substitution on imidazoleAntimicrobial
1-(4-methoxybenzenesulfonyl)imidazoleSulfonamide group without benzylsulfanylAnti-inflammatory
Benzothiazole derivativesSimilar heterocyclic structureAnticancer

Uniqueness

The uniqueness of 2-(benzylsulfanyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole lies in its combination of the benzylsulfanyl group and the specific methoxybenzenesulfonyl moiety, which may confer distinct biological properties not observed in other similar compounds. This structural combination could lead to enhanced pharmacological activity and specificity towards certain biological targets.

XLogP3

2.9

Dates

Last modified: 08-17-2023

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